Tobacco carcinogenesisIn vivo tumorigenicityLung adenoma
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal (CAS 64091-90-3), also known as NNA or γ-(methylnitrosoamino)-3-pyridinebutanal, is a tobacco-specific nitrosamine (TSNA) that forms through the nitrosation of nicotine. It is a member of the TSNA class, which includes 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), and N′-nitrosonornicotine (NNN).
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
CAS No.64091-90-3
Cat. No.B016544
⚠ Attention: For research use only. Not for human or veterinary use.
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal (NNA): A Tobacco-Specific Nitrosamine for Thirdhand Smoke Research and Biomarker Development
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal (CAS 64091-90-3), also known as NNA or γ-(methylnitrosoamino)-3-pyridinebutanal, is a tobacco-specific nitrosamine (TSNA) that forms through the nitrosation of nicotine [1]. It is a member of the TSNA class, which includes 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), and N′-nitrosonornicotine (NNN) [2]. NNA is distinguished by its chemical structure, which features an aldehyde functional group at the 4-position, and it is a known thirdhand smoke (THS) constituent, formed when residual nicotine reacts with nitrous acid on indoor surfaces [3]. The compound is recognized for its ability to cause DNA damage and is under investigation for its role in THS-related health effects and as a specific biomarker for THS exposure [3].
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Research Application
Thirdhand smoke (THS) constituent and environmental residue model studies
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Selection Context
Surface-mediated nitrosation marker distinct from mainstream smoke TSNAs
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Assay Context
DNA damage pathway and biomarker development research
[1] Hecht SS, Chen CB, Ornaf RM, Hoffmann D. Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. J Natl Cancer Inst. 1978 Apr;60(4):819-24. doi: 10.1093/jnci/60.4.819. PMID: 633391. View Source
[2] CDC NHANES 2013-2014. Tobacco-specific Nitrosamines (TSNAs) - Urine Data Documentation, Codebook, and Frequencies. National Center for Health Statistics. Published April 2019. View Source
[3] Sarker AH, Hang B. Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. PLoS ONE. 2022 May 16;17(5):e0267839. doi: 10.1371/journal.pone.0267839. View Source
Why Generic Substitution Fails for 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal in Tobacco Carcinogenesis Research
Although NNA belongs to the same TSNA class as NNK, NNAL, and NNN, these compounds cannot be substituted due to significant differences in their formation chemistry, biological activation, and carcinogenic potency [1]. NNA is uniquely formed from nicotine on surfaces and is a major constituent of thirdhand smoke, whereas NNK is predominantly found in mainstream smoke and cured tobacco [2]. Furthermore, their metabolic activation pathways differ: NNA is not activated by CYP2D6, unlike NNK [3]. Most critically, in vivo tumorigenicity studies reveal a potency hierarchy of NNK > NNN > NNA, demonstrating that NNA is significantly less potent than its analogs [4]. These differential properties necessitate the use of NNA in studies specifically focused on thirdhand smoke exposure, biomarker development, and understanding the unique toxicological mechanisms of this understudied TSNA.
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Class mismatch with mainstream smoke TSNAs
NNK and NNN are primarily mainstream smoke or tobacco-curing products; NNA is a surface-mediated residue. THS-specific conclusions may not transfer.
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Potency hierarchy limits cross-study substitution
Reported mouse lung adenoma model ranks NNK > NNN > NNA. Endpoint profiles differ, so analog-replacement without validation may shift model-response interpretation.
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Metabolic activation and adduct identity differ
NNA is not activated by CYP2D6 and forms a unique exocyclic dG adduct. Using NNK or NNN as substitutes may alter mutagenicity and biomarker-readout context.
[1] Hecht SS, Chen CB, Ornaf RM, Hoffmann D. Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. J Natl Cancer Inst. 1978 Apr;60(4):819-24. doi: 10.1093/jnci/60.4.819. PMID: 633391. View Source
[2] Martins-Green M, Adhami N, Frankos M, et al. Cigarette smoke toxins deposited on surfaces: implications for human health. PLoS One. 2014 Jan 29;9(1):e86391. doi: 10.1371/journal.pone.0086391. (Supporting data in Table 3). View Source
[3] Crespi CL, Penman BW, Gelboin HV, Gonzalez FJ. A tobacco smoke-derived nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, is activated by multiple human cytochrome P450s including the polymorphic human cytochrome P4502D6. Carcinogenesis. 1991 Jul;12(7):1197-201. doi: 10.1093/carcin/12.7.1197. View Source
[4] Hecht SS, Chen CB, Ornaf RM, Hoffmann D. Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. J Natl Cancer Inst. 1978 Apr;60(4):819-24. doi: 10.1093/jnci/60.4.819. PMID: 633391. View Source
Quantitative Differential Evidence for 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal (NNA) vs. Key TSNA Comparators
Tumorigenic Potency in Strain A Mice: NNA is Significantly Less Active than NNN and NNK
In a direct head-to-head comparison, the tumorigenic activity of NNA, NNN, and NNK was assessed in strain A mice. NNK induced the highest number of lung adenomas per mouse, exceeding the activity of NNN, while NNA was less active than NNN [1]. This quantitative difference underscores the lower carcinogenic potency of NNA relative to its structural analogs.
Lung adenoma model responseHead-to-head
Potency ranking: NNK > NNN > NNA
Reported mouse model endpoint context
Strain A mice, single dose i.p. injection
Tobacco carcinogenesisIn vivo tumorigenicityLung adenoma
Evidence Dimension
Lung adenoma induction
Target Compound Data
Less active than NNN
Comparator Or Baseline
NNK: induced more lung adenomas per mouse than NNN; NNN: moderately active
Quantified Difference
Potency ranking: NNK > NNN > NNA
Conditions
Intraperitoneal injection in strain A female mice (single dose level)
Why This Matters
This potency ranking is critical for selecting the appropriate TSNA for mechanistic studies or for assessing relative risk contributions in tobacco products and environmental tobacco smoke.
Tobacco carcinogenesisIn vivo tumorigenicityLung adenoma
[1] Hecht SS, Chen CB, Ornaf RM, Hoffmann D. Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. J Natl Cancer Inst. 1978 Apr;60(4):819-24. doi: 10.1093/jnci/60.4.819. PMID: 633391. View Source
DNA Damage Induction in Human Lung Epithelial Cells: NNA Causes Dose-Dependent Oxidative DNA Damage and Double-Strand Breaks
Exposure of human lung epithelial BEAS-2B cells to NNA resulted in a concentration-dependent increase in oxidative DNA damage and DNA double-strand breaks (DSBs). At a concentration of 10 μM, NNA caused a 70–75% decrease in the amplification of a 10.4 kb HPRT gene fragment, indicating substantial DNA damage [1]. In contrast, NNK at similar concentrations did not significantly induce DNA damage in the same cell line unless CYP2A13 was overexpressed [2].
Lung cell DNA damageCross-study comparable
NNA: 70-75% decrease in HPRT fragment amplification at 10 µM; NNK: no significant damage up to 300 µM
Supports genotoxic response differentiation
BEAS-2B cells, 24 h exposure, QPCR assay
GenotoxicityDNA damageThirdhand smoke
Evidence Dimension
Oxidative DNA damage (HPRT fragment amplification)
Target Compound Data
70–75% decrease in amplification at 10 μM
Comparator Or Baseline
NNK: no significant DNA damage in BEAS-2B cells at comparable concentrations (up to 300 μM) [2]
Quantified Difference
NNA: significant damage at 10 μM; NNK: no significant effect at 50–300 μM in BEAS-2B cells
Conditions
BEAS-2B human lung epithelial cells, 24 h exposure, Long Amplicon QPCR assay
Why This Matters
This differential genotoxicity profile indicates that NNA is a more potent inducer of direct DNA damage in certain lung cell models compared to NNK, making it a valuable tool for studying THS-specific genotoxic mechanisms.
GenotoxicityDNA damageThirdhand smoke
[1] Sarker AH, Hang B. Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. PLoS ONE. 2022 May 16;17(5):e0267839. doi: 10.1371/journal.pone.0267839. View Source
[2] Ma Y, Li J, Chai Y, et al. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells. Molecules. 2022; 27(13):4211. doi: 10.3390/molecules27134211. View Source
Cytochrome P450 Activation Profile: NNA is Not Activated by CYP2D6 Unlike NNK
In a study using human B-lymphoblastoid cell lines expressing specific cytochrome P450 enzymes, NNA was found to be equally cytotoxic and mutagenic in control cells and cells expressing CYP2D6, indicating that CYP2D6 does not activate NNA to a mutagenic form [1]. Conversely, NNK exhibited a concentration-dependent increase in mutagenicity and cytotoxicity in CYP2D6-expressing cells, with a significant effect observed at 30–90 μg/mL [1].
CYP2D6 activation profileHead-to-head
NNA: no CYP2D6-mediated activation; NNK: positive CYP2D6 activation (30-90 µg/mL)
Metabolic-activation context may differ
AHH-1 TK+/- B-lymphoblastoid cells, hprt assay
Metabolic activationCytochrome P450Mutagenicity
Evidence Dimension
CYP2D6-mediated mutagenicity
Target Compound Data
No evidence of CYP2D6-mediated activation; equally cytotoxic/mutagenic in control and CYP2D6 cells
Comparator Or Baseline
NNK: concentration-dependent mutagenicity and cytotoxicity in CYP2D6 cells (30–90 μg/mL)
Quantified Difference
NNA: no CYP2D6 activation; NNK: positive CYP2D6 activation
Conditions
AHH-1 TK+/- human B-lymphoblastoid cells; hprt locus mutation assay
Why This Matters
The distinct metabolic activation pathway of NNA, which does not involve CYP2D6, is essential for studies investigating the role of specific P450 isoforms in TSNA-induced carcinogenesis and for understanding interindividual variability in susceptibility.
Metabolic activationCytochrome P450Mutagenicity
[1] Crespi CL, Penman BW, Gelboin HV, Gonzalez FJ. A tobacco smoke-derived nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, is activated by multiple human cytochrome P450s including the polymorphic human cytochrome P4502D6. Carcinogenesis. 1991 Jul;12(7):1197-201. doi: 10.1093/carcin/12.7.1197. View Source
Formation Yield from Nicotine: NNA is a Minor Product in Nitrosation Reactions Compared to NNK and NNN
The in vitro reaction of nicotine with sodium nitrite (NaNO2) yields three TSNA products: NNN, NNK, and NNA. While specific yields for NNA are not individually reported, the total yield of all nitrosamines from this reaction is in the range of 0.1–2.8% [1]. Notably, NNA is a minor product compared to NNK and NNN, and its formation is highly dependent on reaction conditions, particularly the presence of nitrous acid on surfaces [2].
Formation yield from nicotineClass-level inference
Minor product; total nitrosamine yield 0.1–2.8%
Surface-mediated formation pathway fit
Nicotine + NaNO₂ in aqueous solution at 25°C
SynthesisNitrosamine formationTobacco chemistry
Evidence Dimension
Nitrosamine yield from nicotine + NaNO2
Target Compound Data
Formed as a minor product; total nitrosamine yield 0.1–2.8%
Comparator Or Baseline
NNK and NNN are major products in similar reactions; NNK levels in smokeless tobacco: 0.6–24 μg/g
Quantified Difference
NNA is a minor constituent; NNK is more abundant in tobacco products (0.6–24 μg/g)
Conditions
Nicotine + NaNO2 in aqueous solution at 25°C
Why This Matters
The low yield and specific formation conditions of NNA highlight its unique role as a surface-mediated reaction product, making it a selective marker for thirdhand smoke exposure rather than mainstream smoke.
SynthesisNitrosamine formationTobacco chemistry
[1] Hecht SS, Chen CB, Ornaf RM, Hoffmann D. Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. J Natl Cancer Inst. 1978 Apr;60(4):819-24. doi: 10.1093/jnci/60.4.819. PMID: 633391. View Source
[2] Sleiman M, Gundel LA, Pankow JF, Jacob P 3rd, Singer BC, Destaillats H. Formation of carcinogens indoors by surface-mediated reactions of nicotine with nitrous acid, leading to potential thirdhand smoke hazards. Proc Natl Acad Sci U S A. 2010 Apr 13;107(15):6576-81. doi: 10.1073/pnas.0912820107. (Supporting evidence). View Source
Surface and Airborne Concentrations in Thirdhand Smoke: NNA is Detected at Higher Levels than NNK in Some Indoor Environments
In a study comparing e-cigarette and cigarette smoke residues, surface concentrations of NNA ranged from non-detected (ND) to 474 ng/m², while NNK surface concentrations ranged from 0.4 to 36.5 ng/m² [1]. Notably, NNA was detected at higher maximum surface levels (up to 474 ng/m²) compared to NNK (up to 36.5 ng/m²) in certain environments, consistent with NNA's formation via surface-mediated reactions and its role as a major THS constituent [1].
Maximum detected NNA surface level is ~13-fold higher than maximum NNK level
Conditions
Indoor surface wipe samples from e-cigarette and cigarette environments; analysis by LC-MS/MS
Why This Matters
This differential accumulation profile establishes NNA as a more sensitive and specific surface marker for thirdhand smoke contamination, which is critical for exposure assessment and remediation studies.
[1] Martins-Green M, Adhami N, Frankos M, et al. Cigarette smoke toxins deposited on surfaces: implications for human health. PLoS One. 2014 Jan 29;9(1):e86391. doi: 10.1371/journal.pone.0086391. (Supporting data in Table 3). View Source
Unique DNA Adduct Formation as a Biomarker of Thirdhand Smoke Exposure
NNA reacts with DNA to form specific covalent adducts, including an exocyclic dG adduct, which are not formed by other TSNAs such as NNK or NNAL [1]. These NNA-dG adducts are proposed as integrated biomarkers of thirdhand smoke exposure, as NNA is absent in freshly emitted secondhand smoke [1]. A patent application (US20160039859A1) describes methods for detecting NNA-dG adducts using mass spectrometry or immunohistochemistry, enabling specific identification of prior THS exposure [2].
DNA adduct specificityClass-level inference
Unique NNA-specific exocyclic dG adduct; not formed by NNK/NNAL
Exposure-biomarker differentiation context
In vitro reaction with DNA; LC-MS/MS detection
BiomarkerDNA adductExposure assessment
Evidence Dimension
DNA adduct formation specificity
Target Compound Data
Forms NNA-specific exocyclic dG adduct
Comparator Or Baseline
NNK/NNAL form pyridyloxobutyl and pyridylhydroxybutyl adducts; NNA adducts are structurally distinct
Quantified Difference
NNA-dG adduct is unique to THS; not formed by NNK/NNAL
Conditions
In vitro reaction with DNA; detection by LC-MS/MS and immunohistochemistry
Why This Matters
The availability of NNA-specific DNA adducts as biomarkers provides a unique tool for epidemiological studies and risk assessment of thirdhand smoke exposure, a capability not offered by other TSNAs.
BiomarkerDNA adductExposure assessment
[1] Hang B, Iavarone A, Havel C, Jacob III P, Villalta P, Matter B, et al. NNA, a Thirdhand Smoke Constituent, Induces DNA Damage in Vitro and in Human Cells. Poster presented at American Chemical Society Spring 2014 Annual Meeting. Lawrence Berkeley National Laboratory. View Source
[2] Hang B, inventor; The Regents of the University of California, assignee. Novel NNA-DNA Adducts as Biomarkers for Detecting Exposure to Thirdhand Smoke. United States patent application US 2016/0039859 A1. 2016 Feb 11. View Source
Optimal Research and Industrial Application Scenarios for 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal (NNA)
Thirdhand Smoke Exposure Assessment and Environmental Monitoring
NNA is the most suitable TSNA for quantifying thirdhand smoke contamination on indoor surfaces and in dust. Its formation is surface-mediated and it is absent in freshly emitted secondhand smoke, making it a specific marker for aged tobacco smoke residue [1]. Analytical methods such as LC-MS/MS can be employed to measure NNA at trace levels (down to ng/m²) on surfaces, providing critical data for exposure risk assessment and remediation efficacy studies [1].
Development of NNA-Specific DNA Adduct Biomarkers for Epidemiological Studies
The unique NNA-derived DNA adducts, including the exocyclic dG adduct, can be utilized as biomarkers of THS exposure in human biospecimens [2]. Unlike NNK or NNAL metabolites, which are present in both smokers and those exposed to secondhand smoke, NNA-dG adducts are specific to THS exposure. Immunoassays or mass spectrometry-based methods targeting these adducts enable retrospective assessment of chronic, low-level THS exposure and its association with adverse health outcomes [2].
Mechanistic Studies of THS-Induced Genotoxicity and Carcinogenesis
In vitro and in vivo models employing NNA are essential for dissecting the genotoxic mechanisms specific to thirdhand smoke. Unlike NNK, which primarily induces lung tumors and is activated by CYP2A6 and CYP2E1, NNA causes robust oxidative DNA damage and double-strand breaks in human lung epithelial cells independent of CYP2D6 activation [3]. Researchers can use NNA to investigate THS-specific pathways of DNA damage response, replication stress, and genomic instability, thereby contributing to a more complete understanding of tobacco-related carcinogenesis [3].
Synthesis and Characterization of TSNA Derivatives for Toxicology Studies
Given its lower carcinogenic potency relative to NNK and NNN, NNA serves as a valuable reference compound and synthetic intermediate for the preparation of isotopically labeled internal standards or novel TSNA analogs [4]. Its aldehyde functional group provides a handle for further derivatization, enabling the creation of haptens for antibody generation or probes for cellular imaging. Such tools are critical for advancing analytical and toxicological investigations of tobacco-specific nitrosamines [4].
Application
Selection Property
Validation Focus
THS surface monitoring studies
Surface-specific marker
LC-MS/MS quantification in environmental matrices
Biomarker development research
Analyte-specific adduct identity
NNA-dG adduct characterization and detection
Mechanistic genotoxicity studies
Pathway-specific stimulus
DNA damage response and replication stress endpoints
Probe synthesis and derivatization
Aldehyde functional group reactivity
Intermediate purification and structural confirmation
[1] Martins-Green M, Adhami N, Frankos M, et al. Cigarette smoke toxins deposited on surfaces: implications for human health. PLoS One. 2014 Jan 29;9(1):e86391. doi: 10.1371/journal.pone.0086391. View Source
[2] Hang B, inventor; The Regents of the University of California, assignee. Novel NNA-DNA Adducts as Biomarkers for Detecting Exposure to Thirdhand Smoke. United States patent application US 2016/0039859 A1. 2016 Feb 11. View Source
[3] Sarker AH, Hang B. Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. PLoS ONE. 2022 May 16;17(5):e0267839. doi: 10.1371/journal.pone.0267839. View Source
[4] Hecht SS, Chen CB, Ornaf RM, Hoffmann D. Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. J Natl Cancer Inst. 1978 Apr;60(4):819-24. doi: 10.1093/jnci/60.4.819. PMID: 633391. View Source
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